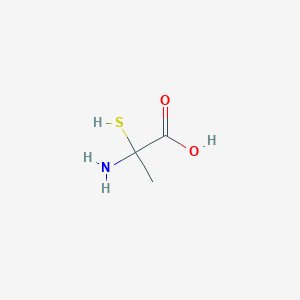
Cytidine, 2'-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 2’-thio-: is a modified nucleoside where the oxygen atom at the 2’ position of the ribose ring is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of a mixed disulfide as a stable precursor, which can be converted into 2’-thio-cytidine under specific conditions . The reaction conditions often involve the use of sulfur-containing reagents and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 2’-thio-cytidine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of enzymatic synthesis methods has also been explored for the efficient production of nucleoside analogs, including 2’-thio-cytidine .
Análisis De Reacciones Químicas
Types of Reactions: 2’-thio-cytidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfur atom at the 2’ position makes it more reactive compared to its oxygen-containing counterpart.
Common Reagents and Conditions: Common reagents used in the reactions of 2’-thio-cytidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild to prevent the degradation of the nucleoside structure .
Major Products: The major products formed from the reactions of 2’-thio-cytidine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2’ position .
Aplicaciones Científicas De Investigación
2’-thio-cytidine has a wide range of applications in scientific research:
Chemistry: In chemistry, 2’-thio-cytidine is used as a building block for the synthesis of modified nucleic acids and nucleotides. Its unique properties make it valuable for studying the structure and function of nucleic acids .
Biology: In biological research, 2’-thio-cytidine is used to investigate the mechanisms of RNA and DNA interactions. It is also used in the study of ribonucleotide reductase inhibitors, which are important for understanding cellular replication and repair processes .
Medicine: In medicine, 2’-thio-cytidine and its analogs are explored for their potential therapeutic applications, including antiviral and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, 2’-thio-cytidine is used in the production of modified nucleotides for various applications, including biotechnology and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2’-thio-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 2’ position can form strong interactions with specific enzymes, inhibiting their activity. This inhibition can affect pathways involved in DNA replication and repair, making 2’-thio-cytidine a potent inhibitor of ribonucleotide reductase .
Comparación Con Compuestos Similares
- 4’-thio-cytidine
- 4’-sulfinyl-cytidine
- 2’-deoxy-2’-thio-cytidine
- 5-aza-4’-thio-2’-deoxycytidine
Comparison: Compared to other similar compounds, 2’-thio-cytidine is unique due to the specific placement of the sulfur atom at the 2’ position of the ribose ring. This modification imparts distinct chemical reactivity and biological activity, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Número CAS |
75330-77-7 |
|---|---|
Fórmula molecular |
C9H13N3O4S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
XLIDRQROOQVAKO-XVFCMESISA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)




![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)






![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
